molecular formula C4H6N4O2S B1361599 4,6-Diaminopyrimidine-2-sulfinic acid CAS No. 40070-06-2

4,6-Diaminopyrimidine-2-sulfinic acid

Cat. No. B1361599
CAS RN: 40070-06-2
M. Wt: 174.18 g/mol
InChI Key: VNUSATOXJILSOJ-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine-2-sulfinic acid is a chemical compound with the molecular formula C4H6N4O2S . It has a molecular weight of 174.18 .


Molecular Structure Analysis

The molecular structure of 4,6-Diaminopyrimidine-2-sulfinic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at the 1 and 3 positions .

Scientific Research Applications

Catalysis in Nucleophilic Substitution

4,6-Diaminopyrimidine-2-sulfinic acid derivatives enhance the rate of nucleophilic substitution reactions. This property is particularly useful in the synthesis of pyrimidinyloxy derivatives, which are intermediates for potent herbicides (Bessard & Crettaz, 2000).

Structural Analysis in Crystallography

These compounds have been extensively studied in crystallography. For instance, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate provide insights into hydrogen-bonded bimolecular ring motifs and the mimicry of carboxylate anions by sulfonate groups (Balasubramani, Muthiah, & Lynch, 2007).

Reactions and Properties of Derivatives

Studies on the synthesis, oxidations, properties, and reactions of 2-thiopteridine-4,6,7-trione derivatives from 5,6-diaminopyrimidine have been conducted, highlighting the potential of these compounds in various chemical processes (Bartke & Pfleiderer, 1989).

Quantum Chemical Analysis

Quantum chemical insights into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic properties of certain 4,6-diaminopyrimidine-2-sulfinic acid derivatives have been explored. This includes studying their potential as anti-COVID-19 molecules through molecular docking against SARS-CoV-2 protein (Mary et al., 2020).

Corrosion Inhibition in Metals

4,6-Diaminopyrimidine-2-sulfinic acid derivatives have been evaluated as corrosion inhibitors for metals like mild steel in acidic environments. These studies include electrochemical impedance spectroscopy and potentiodynamic measurements (Yıldız, 2015).

Drug Likeness and Molecular Docking

Detailed analysis of drug likeness based on Lipinski's rule and the absorption, distribution, metabolism, excretion, and toxicity properties of certain 4,6-diaminopyrimidine-2-sulfinic acid derivatives have been carried out. This includes their potential applications in medicinal chemistry and pharmacokinetics (Mary et al., 2020).

Safety And Hazards

The safety data sheet for 4,6-Diaminopyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,6-diaminopyrimidine-2-sulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c5-2-1-3(6)8-4(7-2)11(9)10/h1H,(H,9,10)(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUSATOXJILSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)S(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288085
Record name 4,6-diaminopyrimidine-2-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diaminopyrimidine-2-sulfinic acid

CAS RN

40070-06-2
Record name NSC54047
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54047
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-diaminopyrimidine-2-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Diaminopyrimidine-2-sulfinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 50 g of 4,6-diamino-2-mercaptopyrimidine (Aldrich, Milwaukee, Wis., USA) in 2N NaOH (220 mL) was added 750 mL of a 3% hydrogen peroxide solution. The solution was maintained at a temperature less than 20° C. Stirring was continued for a further 30 minutes and the clear pale yellow solution was acidified with acetic acid (ca. 50 mL). The precipitate was washed with H2O and air dried, to give 33 as 58 g (95% yield) of an off-white amorphous acid (m.p. 168°-170° C. decomp.). For analysis, a sample was dissolved in dilute aqueous ammonia and reprecipitated with acetic acid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Taylor, C Cheng - The Journal of Organic Chemistry, 1960 - ACS Publications
The desulfurization of a mercapto or alkylmer-capto substituent is often a critical step in heterocyclic synthesis, particularly in pyrimidine and purine chemistry. The most commonly …
Number of citations: 41 pubs.acs.org
E Sheers - The Journal of Organic Chemistry, 1960 - ACS Publications
Typical procedure for 5-alkyl-2-iminohexahydro-s-triazine-1-carbonitriles: 5-Butyl-2-iminohexahydro-s-triazine-l-carbo-nitrile. To 400 ml. water, there were added 43 g. cyanoguanidine, …
Number of citations: 3 pubs.acs.org
O Jungmann, W Pfleiderer - Nucleosides, Nucleotides and Nucleic …, 2009 - Taylor & Francis
Various 4-amino-7(8H)pteridones (6, 12, 14, 15, 20, 22) have been glycosylated with 1-chloro-2′-deoxy-D-ribofuranose derivatives (25, 26) applying the new DBU-salt method to form …
Number of citations: 9 www.tandfonline.com

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